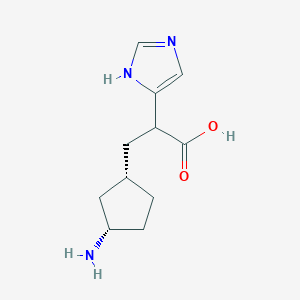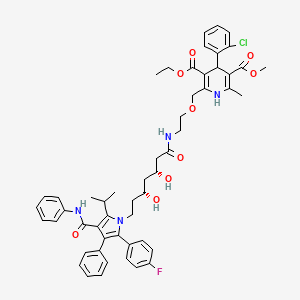
Atorvastatin-Amlodipine Adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Atorvastatin-Amlodipine Adduct is a combination of two pharmacologically active compounds: atorvastatin and amlodipine. Atorvastatin is a lipid-lowering agent that inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol synthesis. Amlodipine is a calcium channel blocker used to treat high blood pressure and angina. The combination of these two compounds is used to manage both hyperlipidemia and hypertension, providing a synergistic effect that enhances patient compliance and therapeutic outcomes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The Atorvastatin-Amlodipine Adduct can be prepared using various methods, including solvent evaporation and melt quenching techniques. In the solvent evaporation method, atorvastatin calcium and amlodipine besylate are dissolved in a suitable solvent such as methanol. The solution is then evaporated to obtain the co-amorphous form of the adduct . Melt quenching involves heating the compounds to their melting points and then rapidly cooling them to form an amorphous solid .
Industrial Production Methods: Industrial production of the this compound typically involves large-scale solvent evaporation or melt quenching techniques. The choice of method depends on the thermal stability and crystallization tendencies of the compounds. Stability studies are conducted to ensure the long-term stability of the adduct under various storage conditions .
Analyse Chemischer Reaktionen
Types of Reactions: The Atorvastatin-Amlodipine Adduct undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the compound’s stability and efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the adduct, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
The Atorvastatin-Amlodipine Adduct has numerous scientific research applications:
Chemistry: Used in the study of co-amorphous systems and their stability.
Biology: Investigated for its effects on cellular pathways involved in cholesterol synthesis and calcium ion regulation.
Medicine: Widely used in clinical trials to evaluate its efficacy in managing cardiovascular diseases.
Industry: Employed in the development of combination therapies for hypertension and hyperlipidemia .
Wirkmechanismus
The Atorvastatin-Amlodipine Adduct exerts its effects through two primary mechanisms:
These mechanisms work synergistically to manage both cholesterol levels and blood pressure, providing comprehensive cardiovascular protection .
Vergleich Mit ähnlichen Verbindungen
Simvastatin: Another lipid-lowering agent that inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase.
Rosuvastatin: Similar to atorvastatin but with a higher potency in reducing low-density lipoprotein cholesterol levels.
Nifedipine: A calcium channel blocker similar to amlodipine but with a shorter duration of action.
Uniqueness: The Atorvastatin-Amlodipine Adduct is unique due to its combination of lipid-lowering and antihypertensive effects, which are not commonly found in single compounds. This combination enhances patient compliance and provides a more comprehensive approach to managing cardiovascular diseases .
Eigenschaften
Molekularformel |
C53H58ClFN4O9 |
|---|---|
Molekulargewicht |
949.5 g/mol |
IUPAC-Name |
3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C53H58ClFN4O9/c1-6-68-53(65)47-42(57-33(4)44(52(64)66-5)46(47)40-19-13-14-20-41(40)54)31-67-28-26-56-43(62)30-39(61)29-38(60)25-27-59-49(32(2)3)48(51(63)58-37-17-11-8-12-18-37)45(34-15-9-7-10-16-34)50(59)35-21-23-36(55)24-22-35/h7-24,32,38-39,46,57,60-61H,6,25-31H2,1-5H3,(H,56,62)(H,58,63)/t38-,39-,46?/m1/s1 |
InChI-Schlüssel |
MCXKYSIVTQMUGD-CMOYLYLHSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C[C@@H](C[C@@H](CCN3C(=C(C(=C3C(C)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F)O)O |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)CC(CC(CCN3C(=C(C(=C3C(C)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


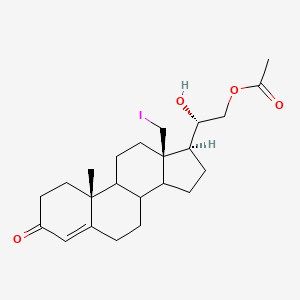
![[6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate](/img/structure/B13424400.png)
![N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13424408.png)
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
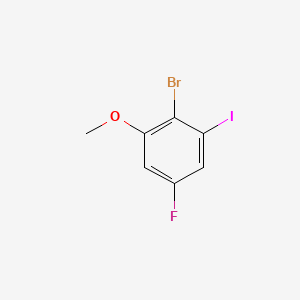
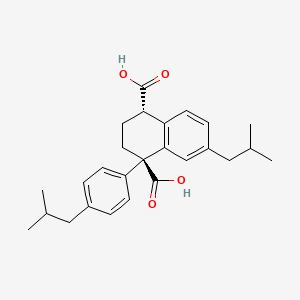
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)
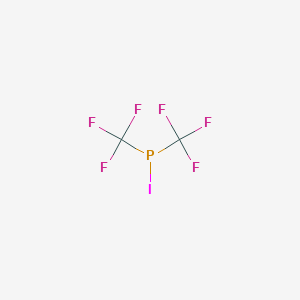
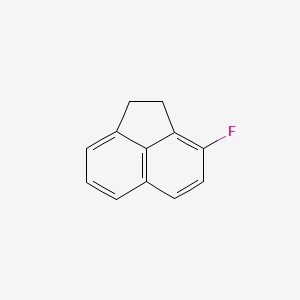
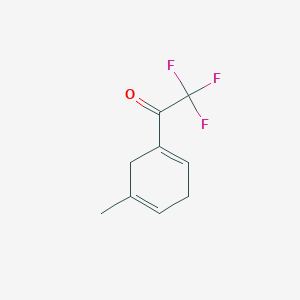

![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)

